3-((1,3-Dioxolan-2-yl)methyl)pyridine
Description
3-((1,3-Dioxolan-2-yl)methyl)pyridine is a pyridine derivative featuring a 1,3-dioxolane ring attached via a methyl group at the pyridine’s 3-position. This structural motif is commonly employed in medicinal chemistry and materials science due to its ability to modulate solubility and stability .
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-ylmethyl)pyridine |
InChI |
InChI=1S/C9H11NO2/c1-2-8(7-10-3-1)6-9-11-4-5-12-9/h1-3,7,9H,4-6H2 |
InChI Key |
PAEGEMWCNDAFQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Acetal Protection of 3-Acetylpyridine Derivatives
This method involves converting a ketone group into a 1,3-dioxolane-protected moiety.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| 3-Acetylpyridine, ethylene glycol, p-toluenesulfonic acid, benzene | Reflux (24 h) with Dean-Stark apparatus | >99% (analogous reaction) |
Procedure :
3-Acetylpyridine reacts with ethylene glycol in benzene under acidic conditions (p-toluenesulfonic acid) to form the 1,3-dioxolane acetal. The reaction removes water via azeotropic distillation, driving the equilibrium toward product formation. The crude product is purified via solvent extraction and drying.
Lewis Acid-Catalyzed Alkylation
A direct route employing Lewis acids to facilitate coupling between pyridine derivatives and dioxolane precursors.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| 3-Chloromethylpyridine, 1,3-dioxolane, BF₃·OEt₂ | Room temperature (12 h) | Not explicitly reported (optimized for scalability) |
Procedure :
3-Chloromethylpyridine reacts with 1,3-dioxolane in the presence of boron trifluoride diethyl etherate. The Lewis acid activates the chloromethyl group for nucleophilic substitution, forming the target compound. Industrial-scale adaptations often use continuous flow reactors for efficiency.
Palladium-Catalyzed Reductive Coupling
A high-yielding method utilizing palladium catalysis for regioselective synthesis.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Sodium borohydride, TMEDA, Pd(OAc)₂, PPh₃, THF | 25°C, inert atmosphere (1.5 h) | 95% |
Procedure :
A pyridine precursor (exact structure unspecified in available data) undergoes reductive coupling with a dioxolane-containing reagent. Palladium acetate and triphenylphosphine serve as the catalytic system, while TMEDA enhances reaction efficiency. The product is isolated via aqueous workup and chromatography.
Key Reaction Outcomes
| Method | Advantages | Limitations |
|---|---|---|
| Acetal Protection | High yield, simple setup | Requires pre-existing ketone functionality |
| Lewis Acid | Scalable, mild conditions | Limited substrate scope |
| Palladium Catalysis | Excellent regioselectivity | Costly catalysts, specialized equipment |
Structural Characterization Data
- Molecular Formula : C₉H₁₁NO₂
- IUPAC Name : 3-(1,3-dioxolan-2-ylmethyl)pyridine
- ¹H NMR (CDCl₃) : δ 1.80 (s, 3H, Me), 3.95–4.20 (m, 4H, CH₂), 7.49 (dd, J = 7.6 Hz, 1H, Py-H)
- MS (EI) : m/z 165.19 [M]⁺
Chemical Reactions Analysis
Types of Reactions: 3-((1,3-Dioxolan-2-yl)methyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .
Scientific Research Applications
Chemistry: 3-((1,3-Dioxolan-2-yl)methyl)pyridine is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. Its stability and reactivity make it a valuable tool in medicinal chemistry for the development of new drugs .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism by which 3-((1,3-Dioxolan-2-yl)methyl)pyridine exerts its effects involves its interaction with molecular targets through its pyridine ring and dioxolane moiety. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, while the dioxolane ring can stabilize reactive intermediates through its electron-donating properties . These interactions can modulate the activity of enzymes and receptors, making the compound useful in various applications .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
Electron-Donating vs. Withdrawing Groups :
- The dioxolane ring is electron-rich, enhancing pyridine’s basicity. However, substituents like nitro (in 2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine) drastically reduce electron density, making the compound prone to nucleophilic attacks .
- Methoxy (in 3-Methoxy-5-(2-methyl-dioxolane)pyridine) further increases polarity and hydrogen-bonding capacity, useful in ligand design .
- Steric Considerations: Bulky groups (e.g., isopropyl in 2-[1,3-dioxolan-2-yl]-6-isopropylpyridine) reduce reactivity in sterically demanding reactions but improve lipid solubility for membrane penetration .
Positional Isomerism
- Substituent position critically impacts function. For example:
- 2-Dioxolane vs. 3-Dioxolane : 2-substituted analogs (e.g., 4-chloro-2-(1,3-dioxolan-2-yl)pyridine) exhibit altered regioselectivity in electrophilic substitutions compared to 3-substituted derivatives .
- Nitro at C5 : The nitro group in 2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine directs further functionalization to the C3 position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
